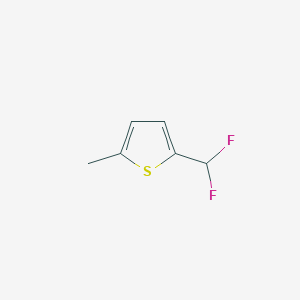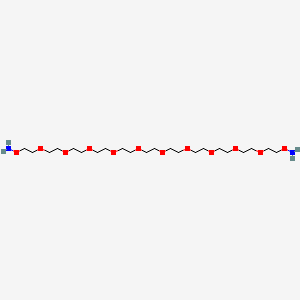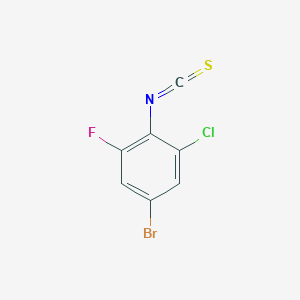
1-(5-Chloro-3-pyridyl)-2-pyrrolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Chloro-3-pyridyl)-2-pyrrolidinone is a chemical compound that belongs to the class of pyrrolidinones, which are known for their diverse applications in various fields This compound is characterized by the presence of a pyridyl group substituted with a chlorine atom at the 5-position and a pyrrolidinone ring
Métodos De Preparación
The synthesis of 1-(5-Chloro-3-pyridyl)-2-pyrrolidinone can be achieved through several routes. One common method involves the reaction of 5-chloro-3-pyridinecarboxylic acid with a suitable amine under specific conditions to form the desired pyrrolidinone derivative. The reaction typically requires the use of a coupling agent such as EDCI or DCC and a catalyst like DMAP to facilitate the formation of the amide bond. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Industrial production methods may involve the optimization of reaction conditions to enhance yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.
Análisis De Reacciones Químicas
1-(5-Chloro-3-pyridyl)-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridyl ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield pyrrolidinone derivatives with reduced functional groups.
Substitution: Nucleophilic substitution reactions can occur at the chlorine-substituted pyridyl ring, where nucleophiles such as amines or thiols replace the chlorine atom to form new derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or tetrahydrofuran, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include various substituted pyrrolidinones and pyridyl derivatives.
Aplicaciones Científicas De Investigación
1-(5-Chloro-3-pyridyl)-2-pyrrolidinone has found applications in several scientific research areas:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.
Medicine: In medicinal chemistry, it is explored for its potential as a drug candidate targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(5-Chloro-3-pyridyl)-2-pyrrolidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting a particular metabolic pathway. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
1-(5-Chloro-3-pyridyl)-2-pyrrolidinone can be compared with other similar compounds, such as:
5-Chloro-3-pyridinol: This compound has a hydroxyl group instead of a pyrrolidinone ring, leading to different chemical reactivity and applications.
5-Chloro-3-pyridinecarboxylic acid: This compound contains a carboxylic acid group, which makes it more acidic and suitable for different types of chemical reactions.
5-Chloro-3-pyridineboronic acid: This boronic acid derivative is used in cross-coupling reactions and has applications in organic synthesis and material science.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C9H9ClN2O |
|---|---|
Peso molecular |
196.63 g/mol |
Nombre IUPAC |
1-(5-chloropyridin-3-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C9H9ClN2O/c10-7-4-8(6-11-5-7)12-3-1-2-9(12)13/h4-6H,1-3H2 |
Clave InChI |
KPIKHLCCLOCZOR-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1)C2=CC(=CN=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


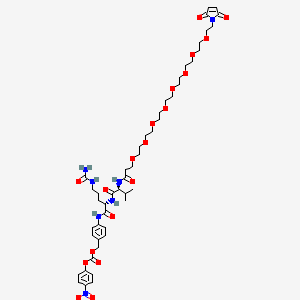





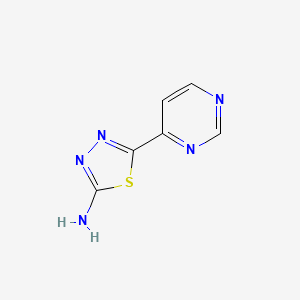
![2,2-Difluoro-2-[tris(dimethylamino)phosphonio]acetate](/img/structure/B13707506.png)

